molecular formula C14H13BrN2OS B5714919 2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide

2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide

Cat. No. B5714919
M. Wt: 337.24 g/mol
InChI Key: HBYMMBMXAHAUDU-UHFFFAOYSA-N
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Description

2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BPTAPA and is a member of the thioamide family of compounds. BPTAPA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of BPTAPA is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. BPTAPA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. BPTAPA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTAPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. BPTAPA has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In animal models, BPTAPA has been shown to reduce tumor growth and improve survival rates.

Advantages And Limitations For Lab Experiments

BPTAPA has several advantages for lab experiments, including its high purity and stability. BPTAPA is also soluble in various solvents, making it easy to use in experiments. However, BPTAPA has several limitations, including its high cost and limited availability. BPTAPA is also toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of BPTAPA. One area of research is the development of more efficient synthesis methods to improve the yield and purity of BPTAPA. Another area of research is the study of the mechanism of action of BPTAPA to better understand its potential applications. Further studies are also needed to evaluate the safety and efficacy of BPTAPA in animal models and clinical trials. Finally, the potential use of BPTAPA in combination therapy with other anticancer and anti-inflammatory agents should be explored.
Conclusion:
In conclusion, BPTAPA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTAPA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BPTAPA has potential applications as an anticancer and anti-inflammatory agent, and further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. The future directions for the study of BPTAPA include the development of more efficient synthesis methods, the study of its mechanism of action, and the evaluation of its potential use in combination therapy.

Synthesis Methods

BPTAPA can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-pyridinecarboxylic acid to obtain BPTAPA. Other methods include the reaction of 2-bromobenzylamine with thioacetic acid followed by the reaction with 3-pyridinecarboxylic acid. The purity and yield of BPTAPA can be improved by recrystallization and column chromatography.

Scientific Research Applications

BPTAPA has been used in scientific research for various applications, including its potential use as an anticancer agent. Studies have shown that BPTAPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTAPA has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-13-6-2-1-4-11(13)9-19-10-14(18)17-12-5-3-7-16-8-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYMMBMXAHAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-bromobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide

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